ethyl 2-(8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate
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Overview
Description
ETHYL 2-{8-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring and a purine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{8-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the hydrogenation of 3,5-dimethylpyridine to produce 3,5-dimethylpiperidine . This intermediate is then reacted with various reagents to introduce the purine moiety and the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{8-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-{8-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-{8-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel blocker, similar to other piperidine derivatives . This interaction can affect cellular processes such as signal transduction and ion transport, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A precursor to the compound, known for its use in the synthesis of various pharmaceuticals.
Tilmicosin: A macrolide antibiotic with a similar piperidine structure, used in veterinary medicine.
Indole Derivatives: Compounds with a similar heterocyclic structure, known for their diverse biological activities.
Uniqueness
ETHYL 2-{8-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE is unique due to its combination of a piperidine ring and a purine moiety, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H29N5O4 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 2-[8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
InChI |
InChI=1S/C19H29N5O4/c1-6-28-15(25)11-24-14(10-23-8-12(2)7-13(3)9-23)20-17-16(24)18(26)22(5)19(27)21(17)4/h12-13H,6-11H2,1-5H3 |
InChI Key |
JLLQEHPUIHEROX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C |
Origin of Product |
United States |
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